HIV-1 inhibitor-45

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

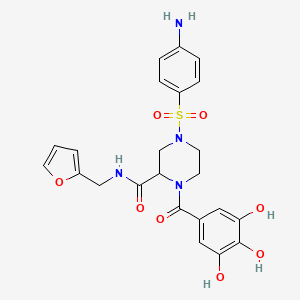

Molecular Formula |

C23H24N4O8S |

|---|---|

Molecular Weight |

516.5 g/mol |

IUPAC Name |

4-(4-aminophenyl)sulfonyl-N-(furan-2-ylmethyl)-1-(3,4,5-trihydroxybenzoyl)piperazine-2-carboxamide |

InChI |

InChI=1S/C23H24N4O8S/c24-15-3-5-17(6-4-15)36(33,34)26-7-8-27(23(32)14-10-19(28)21(30)20(29)11-14)18(13-26)22(31)25-12-16-2-1-9-35-16/h1-6,9-11,18,28-30H,7-8,12-13,24H2,(H,25,31) |

InChI Key |

RBSXWZYRKATMTP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CN1S(=O)(=O)C2=CC=C(C=C2)N)C(=O)NCC3=CC=CO3)C(=O)C4=CC(=C(C(=C4)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HIV-1 Inhibitor-45

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of HIV-1 inhibitor-45, a potent and selective non-nucleoside inhibitor of the HIV-1 Ribonuclease H (RNase H) enzyme. This document details the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to characterize this compound. Visual representations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its function.

Core Mechanism of Action: Targeting HIV-1 RNase H

This compound, also identified as compound IA-6 in some literature, exerts its antiviral effect by specifically targeting the RNase H domain of the HIV-1 reverse transcriptase (RT) enzyme.[1] RNase H is critical for the viral replication cycle, where it selectively degrades the RNA strand of RNA:DNA hybrids formed during reverse transcription. By inhibiting this enzymatic activity, this compound disrupts the processing of the viral genome, ultimately halting the replication process. The primary mechanism involves the chelation of divalent metal ions, typically Mg²⁺, within the RNase H active site. These metal ions are essential for catalysis, and their sequestration by the inhibitor renders the enzyme inactive.

The inhibitor is part of a class of galloyl derivatives designed to mimic the binding of the substrate to the active site. Molecular modeling studies suggest that this compound interacts with key amino acid residues in the RNase H active site, further stabilizing its binding and preventing the substrate from accessing the catalytic core.

Quantitative Data Summary

The inhibitory and cytotoxic activities of this compound have been quantified through various in vitro assays. The key parameters are summarized below for easy comparison.

| Parameter | Value | Cell Line | Description |

| IC₅₀ | 0.067 µM | - | The half-maximal inhibitory concentration against the enzymatic activity of HIV-1 RNase H.[1] |

| CC₅₀ | 24.7 µM | MT-4 | The half-maximal cytotoxic concentration, indicating the concentration at which 50% of the host cells are killed.[1] |

| Papp | < 0.48 x 10⁻⁶ cm/s | Caco-2 | The apparent permeability coefficient, indicating poor cell permeability.[1] |

Signaling and Interaction Pathways

The following diagram illustrates the proposed binding mechanism of this compound within the active site of HIV-1 RNase H, leading to the inhibition of its enzymatic function.

Caption: Binding of this compound to the RNase H active site.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

HIV-1 RNase H Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the enzymatic activity of RNase H by monitoring the cleavage of a fluorescently labeled RNA/DNA hybrid substrate.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

FRET-labeled RNA/DNA hybrid substrate (e.g., 5'-fluorescein-labeled RNA annealed to a 3'-quencher-labeled DNA)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

This compound

-

DMSO (for compound dilution)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution in the assay buffer.

-

In a 96-well plate, add 10 µL of the diluted inhibitor or DMSO (for control).

-

Add 80 µL of a solution containing the recombinant HIV-1 RT in assay buffer to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the FRET-labeled RNA/DNA hybrid substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for fluorescein) over a period of 60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the RNase H activity.

-

Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the RNase H FRET inhibition assay.

Antiviral Activity Assay in Cell Culture

This assay determines the efficacy of this compound in preventing viral replication in a cellular context.

Materials:

-

MT-4 cells (or other susceptible human T-cell line)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

-

This compound

-

96-well cell culture plates

-

p24 antigen ELISA kit

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the diluted inhibitor to the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

The reduction in p24 antigen levels in the presence of the inhibitor compared to the untreated control indicates antiviral activity.

-

Calculate the EC₅₀ value, the concentration of the inhibitor that reduces viral replication by 50%.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the inhibitor on the viability of the host cells to determine its therapeutic window.

Materials:

-

MT-4 cells

-

RPMI 1640 medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Add serial dilutions of this compound to the cells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (e.g., 4-5 days).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

References

HIV-1 Inhibitor-45 as a Potent RNase H Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HIV-1 inhibitor-45, a novel and potent inhibitor of the essential HIV-1 Ribonuclease H (RNase H) enzyme. This document details the inhibitor's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the assays used in its evaluation.

Introduction to HIV-1 RNase H as a Therapeutic Target

The reverse transcriptase (RT) of the human immunodeficiency virus type 1 (HIV-1) is a critical enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. The RT possesses two key enzymatic functions: a DNA polymerase activity and an RNase H activity. While numerous approved antiretroviral drugs target the polymerase function, the RNase H domain remains a largely unexploited therapeutic target.[1] The RNase H activity is essential for viral replication as it degrades the RNA strand of the RNA:DNA hybrid intermediate, a necessary step for the synthesis of the second DNA strand.[1] Therefore, inhibitors of RNase H present a promising avenue for the development of new anti-HIV-1 therapies, particularly in the context of emerging drug resistance to existing treatments.

This compound: A Profile

This compound, also identified as compound IA-6, is a galloyl derivative that has demonstrated potent inhibitory activity against the HIV-1 RNase H enzyme.[2] Its mechanism of action is believed to involve the chelation of the two divalent metal ions (typically Mg²⁺) present in the active site of the RNase H domain.[1] This action prevents the enzyme from effectively hydrolyzing the RNA strand of the RNA:DNA hybrid, thereby halting the reverse transcription process.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, cytotoxicity, and permeability.

| Parameter | Value | Assay | Reference |

| IC₅₀ (HIV-1 RNase H Inhibition) | 0.067 µM | Enzymatic Inhibition Assay | [2] |

| CC₅₀ (Cytotoxicity) | 24.7 µM | MTT Assay (MT-4 cells) | [2] |

| Apparent Permeability Coefficient (Papp) | < 0.48 x 10⁻⁶ cm/s | Caco-2 Permeability Assay | [2] |

Table 1: In Vitro Activity and Properties of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

HIV-1 RNase H Inhibition Assay

This assay is designed to measure the inhibitory effect of a compound on the enzymatic activity of HIV-1 RNase H.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

RNA:DNA hybrid substrate (e.g., 20-mer RNA labeled with a fluorophore at the 5' end and a quencher at the 3' end, annealed to a complementary 20-mer DNA)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

Test compound (this compound) dissolved in DMSO

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the RNA:DNA hybrid substrate at a final concentration of 50 nM.

-

Add varying concentrations of this compound (typically from a serial dilution) to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding recombinant HIV-1 RT to a final concentration of 10 nM.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the positive control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxicity of the test compound on a cell line, in this case, MT-4 cells.

Materials:

-

MT-4 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Test compound (this compound) dissolved in DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a cell-free control (medium only).

-

Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.[2]

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control.

-

Determine the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Caco-2 Permeability Assay

This assay evaluates the permeability of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

-

Test compound (this compound)

-

LC-MS/MS system for analysis

Procedure:

-

Seed Caco-2 cells onto the Transwell inserts at a density of 6 x 10⁴ cells/cm².

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayer with pre-warmed HBSS.

-

For apical-to-basolateral (A-to-B) permeability, add the test compound (at a final concentration of, for example, 10 µM) to the apical side and fresh HBSS to the basolateral side.

-

For basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (basolateral for A-to-B, apical for B-to-A).

-

Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

Visualizations

HIV-1 Reverse Transcription and Inhibition

The following diagram illustrates the key steps of HIV-1 reverse transcription and the point of inhibition by this compound.

Caption: HIV-1 Reverse Transcription Pathway and Inhibition Point.

Experimental Workflow: RNase H Inhibition Assay

This diagram outlines the workflow for determining the IC₅₀ of this compound against RNase H.

Caption: Workflow for RNase H Inhibition Assay.

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram details the workflow for assessing the cytotoxicity of this compound.

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

This compound represents a promising lead compound in the development of novel anti-HIV-1 therapeutics targeting the viral RNase H enzyme. Its potent inhibitory activity in the nanomolar range highlights its potential. However, its poor cell permeability presents a significant challenge for its development as a clinical candidate.[2] Future research should focus on optimizing the structure of this galloyl derivative to improve its pharmacokinetic properties while retaining its high potency against HIV-1 RNase H. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and further investigate this class of inhibitors.

References

The Structure-Activity Relationship of HIV-1 Inhibitor-45: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of HIV-1 inhibitor-45, a potent inhibitor of the HIV-1 Ribonuclease H (RNase H) enzyme. This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.

Core Compound Profile: this compound (IA-6)

This compound, also referred to as compound IA-6, is a novel galloyl derivative characterized by its potent and specific inhibition of the RNase H activity of the HIV-1 reverse transcriptase (RT).[1] While exhibiting strong enzymatic inhibition, its development as an antiviral agent is hampered by poor cell permeability.[1]

Key Quantitative Data Summary

| Compound | RNase H IC50 (µM) | Cytotoxicity CC50 (µM) | Apparent Permeability (Papp) (cm/s) | Antiviral Activity |

| This compound (IA-6) | 0.067 | > 20 | < 0.48 x 10-6 | Not significant in cell culture |

| II-25 (Precursor) | ~0.72 | > 20 | Poor | Weak |

| β-thujaplicinol (Reference) | ~2.01 | Not reported | Not reported | Not reported |

Table 1: Summary of the biological and pharmacokinetic properties of this compound and related compounds. Data sourced from Zhang et al. (2022).[1]

Structure-Activity Relationship (SAR) Analysis

The development of this compound stemmed from a precursor galloyl derivative, II-25, which showed moderate RNase H inhibitory activity. The core hypothesis for improving potency was the addition of hydrophobic "wings" to the piperazine ring of the galloyl scaffold. This modification aimed to enhance interactions with the enzyme's active site.[1]

Compound IA-6 emerged as the most potent analog, being approximately 11 and 30 times more potent than its precursor II-25 and the reference inhibitor β-thujaplicinol, respectively. The significant increase in potency is attributed to the specific hydrophobic moieties attached. Molecular modeling studies have indicated a strong hydrophobic interaction between the furylmethylaminyl group of IA-6 and the side chain of the Histidine 539 (His539) residue within the RNase H active site. This interaction is crucial for the compound's high inhibitory activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Chemical Synthesis of "Double-Winged" Galloyl Derivatives

The synthesis of the target compounds, including IA-6, follows a multi-step procedure starting from commercially available reagents. The general scheme involves the formation of a galloyl core which is then coupled with a piperazine linker. The final "double-winged" structures are achieved by attaching various hydrophobic groups to the piperazine ring. The detailed synthetic route and characterization of each compound are provided in the supplementary information of the primary literature.

HIV-1 RNase H Inhibition Assay

The inhibitory activity against HIV-1 RNase H is determined using a biochemical assay that measures the cleavage of a radiolabeled RNA:DNA hybrid substrate.

-

Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase (containing the RNase H domain) is purified. A synthetic RNA:DNA hybrid substrate is prepared with a radiolabel on the RNA strand.

-

Inhibition Assay: The assay is performed in a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent. The enzyme is pre-incubated with varying concentrations of the inhibitor.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the RNA:DNA hybrid substrate. After a defined incubation period at 37°C, the reaction is terminated by the addition of EDTA.

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The extent of RNA cleavage is quantified using a phosphorimager.

-

IC50 Determination: The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC50) is calculated from the dose-response curves.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed using a cell viability assay, typically with MT-4 cells.

-

Cell Culture: MT-4 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

-

Incubation: The plates are incubated for a period of 3 to 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is determined using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

CC50 Determination: The cytotoxic concentration that reduces cell viability by 50% (CC50) is calculated from the dose-response curves.

Caco-2 Permeability Assay

The intestinal permeability of the compounds is evaluated using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay: The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points. The transport from the basolateral to the apical side (B to A) is also measured to assess active efflux.

-

Quantification: The concentration of the compound in the collected samples is determined by a suitable analytical method, such as LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.

Caption: Mechanism of HIV-1 RNase H inhibition by this compound.

Caption: Logical workflow of the SAR study for this compound.

Caption: Overall experimental workflow for the evaluation of this compound.

References

In Vitro Antiviral Profile of HIV-1 Inhibitor-45: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antiviral activity of HIV-1 inhibitor-45, a potent antagonist of the HIV-1 Ribonuclease H (RNase H) enzyme. This document collates critical quantitative data, detailed experimental methodologies, and visual representations of workflows and mechanisms to support ongoing research and development in the field of antiretroviral therapeutics.

Core Efficacy and Toxicity Data

This compound, also identified as compound IA-6, demonstrates significant potency against its designated viral target with a favorable in vitro toxicity profile. The key quantitative metrics are summarized below, providing a clear comparative overview of its activity.[1]

| Compound | Assay | Cell Line | Parameter | Value (μM) | Reference |

| This compound (IA-6) | HIV-1 RNase H Inhibition | - | IC50 | 0.067 ± 0.02 | Zhang L, et al. 2022[1] |

| This compound (IA-6) | Cytotoxicity | MT-4 | CC50 | > 20 | Zhang L, et al. 2022[1] |

| β-thujaplicinol (Control) | HIV-1 RNase H Inhibition | - | IC50 | ~2.01 | Zhang L, et al. 2022[1] |

| II-25 (Precursor) | HIV-1 RNase H Inhibition | - | IC50 | ~0.74 | Zhang L, et al. 2022[1] |

Mechanism of Action: Targeting HIV-1 RNase H

This compound functions by inhibiting the RNase H activity of the HIV-1 reverse transcriptase (RT). RNase H is a critical enzyme in the viral replication cycle, responsible for degrading the viral RNA from the RNA:DNA hybrid that is formed during reverse transcription. By blocking this activity, the inhibitor effectively halts the process of proviral DNA synthesis, thus preventing the establishment of a productive infection. Molecular modeling studies suggest that this compound achieves its potent inhibitory effect through a strong hydrophobic interaction between its furylmethylaminyl group and the side chain of the His539 residue within the RNase H active site.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the antiviral activity and cytotoxicity of this compound.

HIV-1 Ribonuclease H (RNase H) Inhibition Assay

This assay quantifies the ability of the inhibitor to block the enzymatic activity of HIV-1 RNase H.

-

Enzyme and Substrate Preparation:

-

Recombinant HIV-1BH10 RT is expressed and purified.

-

A fluorescently labeled RNA:DNA hybrid substrate is utilized. This typically consists of a 5'-fluorophore-labeled RNA strand annealed to a 3'-quencher-labeled DNA strand. In the absence of RNase H activity, the proximity of the quencher to the fluorophore results in a low fluorescence signal.

-

-

Reaction Mixture:

-

The reaction is conducted in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT), and 50 mM KCl.

-

Varying concentrations of this compound are pre-incubated with the HIV-1 RT enzyme.

-

-

Assay Procedure:

-

The reaction is initiated by the addition of the RNA:DNA hybrid substrate.

-

The mixture is incubated at 37°C.

-

RNase H activity leads to the cleavage of the RNA strand, causing the fluorophore to be released from the proximity of the quencher, resulting in an increase in fluorescence.

-

Fluorescence is measured kinetically over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The rate of the reaction is calculated from the linear phase of the fluorescence curve.

-

The percent inhibition for each inhibitor concentration is determined relative to a no-inhibitor control.

-

The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Anti-HIV-1 Activity Assay in MT-4 Cells

This cell-based assay determines the efficacy of the inhibitor in preventing HIV-1 replication in a human T-cell line.

-

Cell Culture and Virus:

-

MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

A laboratory-adapted strain of HIV-1, such as HIV-1 (IIIB), is used for infection.

-

-

Assay Procedure:

-

MT-4 cells are seeded in a 96-well plate.

-

The cells are infected with HIV-1 at a predetermined multiplicity of infection (MOI).

-

Immediately after infection, serial dilutions of this compound are added to the wells.

-

The plates are incubated at 37°C in a 5% CO₂ atmosphere for 5 days.

-

-

Endpoint Measurement:

-

After the incubation period, the cytopathic effect (CPE) of the virus is assessed.

-

Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. Viable cells reduce the yellow MTT to a purple formazan product, which is solubilized and measured spectrophotometrically at ~570 nm.

-

-

Data Analysis:

-

The percentage of protection from virus-induced cell death is calculated for each inhibitor concentration.

-

The EC₅₀ (50% effective concentration) is determined from the dose-response curve.

-

Cytotoxicity Assay in MT-4 Cells

This assay evaluates the toxicity of the inhibitor on the host cells in the absence of viral infection.

-

Cell Culture:

-

MT-4 cells are cultured as described for the antiviral activity assay.

-

-

Assay Procedure:

-

MT-4 cells are seeded in a 96-well plate.

-

Serial dilutions of this compound are added to the wells.

-

The plates are incubated at 37°C in a 5% CO₂ atmosphere for 5 days (to parallel the duration of the antiviral assay).

-

-

Endpoint Measurement:

-

Cell viability is quantified using the MTT assay, as described above.

-

-

Data Analysis:

-

The percentage of cytotoxicity is calculated relative to untreated control cells.

-

The CC₅₀ (50% cytotoxic concentration) is determined from the dose-response curve.

-

Experimental Workflow Visualization

The overall process for the in vitro evaluation of this compound follows a logical progression from initial enzymatic screening to cell-based efficacy and toxicity assessments.

Concluding Remarks

This compound emerges as a highly potent inhibitor of HIV-1 RNase H in enzymatic assays. While the provided data indicates low cytotoxicity in MT-4 cells, the original research noted that none of the derivatives, including IA-6, showed significant antiviral activity in cell culture, likely due to poor membrane permeability.[1] This highlights a common challenge in drug development where potent enzymatic inhibitors may not translate to effective cellular antiviral activity. Future research efforts will likely focus on optimizing the structural properties of this compound class to enhance cell permeability while retaining the potent RNase H inhibitory activity, thereby improving its potential as a clinical candidate for the treatment of HIV-1 infection.

References

Target Validation of HIV-1 Inhibitor-45: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target validation of HIV-1 inhibitor-45, a potent antagonist of the viral ribonuclease H (RNase H) enzyme. This compound, identified in research literature as compound IA-6, demonstrates significant inhibitory activity against the RNase H function of the HIV-1 reverse transcriptase (RT) in enzymatic assays. This document summarizes the core data, outlines detailed experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. While exhibiting high potency at the enzymatic level, its progression as an antiviral agent is hindered by poor cell permeability, a critical aspect discussed herein. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the target validation of this specific inhibitor and the broader context of RNase H as a therapeutic target.

Introduction: The Role of RNase H in HIV-1 Replication

The replication cycle of the Human Immunodeficiency Virus type 1 (HIV-1) is a complex process involving several viral enzymes that are essential for the production of new, infectious virions. One such critical enzyme is the reverse transcriptase (RT), a multifunctional protein that converts the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. The RT possesses two key enzymatic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity.

The RNase H domain is responsible for the specific degradation of the RNA strand in RNA:DNA hybrids that are formed during reverse transcription. This cleavage is vital for the successful synthesis of the second DNA strand and the removal of the tRNA primer, enabling the completion of the proviral DNA. Given that a functional RNase H is indispensable for viral replication, it represents a promising, yet unexploited, target for antiretroviral therapy. Unlike inhibitors of the polymerase domain of RT, protease, and integrase, there are currently no approved drugs that target the RNase H active site.

This compound has emerged from research as a potent inhibitor of this enzymatic function, offering a valuable tool for studying the role of RNase H and a potential scaffold for the development of a new class of antiretroviral drugs.

Mechanism of Action of this compound

This compound functions as an active-site inhibitor of the RNase H domain of the HIV-1 reverse transcriptase. The catalytic core of the RNase H active site utilizes two divalent metal ions (typically Mg²⁺), which are essential for the hydrolysis of the RNA substrate. This compound is a galloyl derivative that is believed to exert its inhibitory effect by chelating these metal ions in the active site. This action prevents the proper binding and cleavage of the RNA strand within the RNA:DNA hybrid, thereby halting the process of reverse transcription. Molecular modeling studies suggest that the galloyl scaffold of the inhibitor plays a crucial role in this chelation.

Below is a diagram illustrating the proposed mechanism of action:

Quantitative Data Summary

The inhibitory potency and cellular effects of this compound (IA-6) and related compounds have been quantified through various assays. The data is summarized in the tables below for comparative analysis.

Table 1: In Vitro RNase H Inhibitory Activity

| Compound | IC₅₀ (μM) |

| This compound (IA-6) | 0.067 ± 0.02 |

| II-25 (Precursor) | 0.72 ± 0.07 |

| β-thujaplicinol (Control) | ~2.0 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Table 2: Antiviral Activity and Cytotoxicity in MT-4 Cells

| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

| This compound (IA-6) | >24.7 | 24.7 | <1 |

EC₅₀: The half maximal effective concentration, indicating the concentration of the drug that gives half-maximal response. CC₅₀: The half maximal cytotoxic concentration, representing the concentration at which 50% of the cells are killed. SI: Selectivity Index (CC₅₀/EC₅₀), a measure of the therapeutic window of a compound.

Table 3: Cell Permeability Data

| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Permeability Classification |

| This compound (IA-6) | <0.48 x 10⁻⁶ | Poor |

Papp: A measure of the rate of transport of a compound across a cell monolayer.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the target validation of this compound.

HIV-1 RNase H Inhibition Assay

This assay quantifies the ability of a compound to inhibit the RNase H activity of purified HIV-1 reverse transcriptase.

Materials:

-

Purified recombinant HIV-1 reverse transcriptase (p66/p51 heterodimer)

-

A 19-base pair RNA:DNA hybrid substrate with a fluorescently labeled RNA strand

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 6 mM MgCl₂, 1 mM DTT

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions to the assay wells.

-

Add 88 µL of a solution containing the HIV-1 RT enzyme in assay buffer to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorescently labeled RNA:DNA hybrid substrate to each well.

-

Immediately measure the fluorescence intensity at time zero using a plate reader (excitation and emission wavelengths specific to the fluorophore used).

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the final fluorescence intensity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay in MT-4 Cells

This assay determines the concentration of a compound that is toxic to host cells, which is crucial for assessing its therapeutic window.

Materials:

-

MT-4 human T-cell line

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Spectrophotometer (ELISA reader)

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add 100 µL of the compound dilutions to the wells containing the cells. Include a cell-only control with medium and a blank control with medium only.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 5 days.

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

-

Determine the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Caco-2 Cell Permeability Assay

This assay assesses the ability of a compound to cross a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium, to predict oral bioavailability.

Materials:

-

Caco-2 human colon adenocarcinoma cell line

-

DMEM medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and antibiotics

-

Transwell inserts (e.g., 0.4 µm pore size) in 24-well plates

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

-

Test compounds dissolved in HBSS

-

Lucifer yellow solution for monolayer integrity testing

-

LC-MS/MS system for compound quantification

Procedure:

-

Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and the formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.

-

Wash the cell monolayers with pre-warmed HBSS.

-

For apical-to-basolateral (A-B) permeability, add the test compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

-

For basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the apical and basolateral chambers.

-

Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

Conclusion and Future Perspectives

This compound (IA-6) has been validated as a highly potent inhibitor of the HIV-1 RNase H enzyme in in vitro enzymatic assays. Its mechanism of action, involving the chelation of essential metal ions in the enzyme's active site, confirms RNase H as a druggable target. However, the target validation process also revealed a significant challenge: the compound's poor cell permeability, which results in a lack of antiviral activity in cell-based assays.

This technical guide provides the foundational data and methodologies for understanding the properties of this compound. The potent enzymatic inhibition coupled with low cytotoxicity suggests that the galloyl derivative scaffold is a promising starting point for further drug development. Future research should focus on medicinal chemistry efforts to optimize the structure of this class of inhibitors to improve their pharmacokinetic properties, particularly cell permeability, while retaining their high affinity for the RNase H active site. The successful modification of this scaffold could lead to the development of a novel class of antiretroviral drugs that would be a valuable addition to the current arsenal for combating HIV-1 infection.

HIV-1 RNase H: A Prime Target for Novel Inhibitors

The Ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) is a critical enzymatic function essential for viral replication, making it a key target for the development of new antiretroviral drugs.[1][2][3][4] Unlike the polymerase function of RT, which is the target of many currently approved drugs, there are no clinically approved inhibitors of RNase H.[1][2] This technical guide delves into the binding site of HIV-1 inhibitors, with a focus on active-site directed compounds like the potent HIV-1 inhibitor-45, and provides an overview of the experimental approaches used to characterize these interactions.

The RNase H active site of HIV-1 RT contains a conserved DEDD motif, comprising the amino acid residues D443, E478, D498, and D549.[4][5] This site coordinates two divalent metal ions, typically magnesium (Mg²⁺), which are essential for the catalytic hydrolysis of the RNA strand in an RNA/DNA hybrid.[4][5][6] Active-site inhibitors of RNase H, including various chemical classes such as naphthyridinones, pyrimidinol carboxylic acids, and diketo acids, function by chelating these crucial metal ions, thereby blocking the enzyme's catalytic activity.[4][5][7][8][9]

Quantitative Data on RNase H Inhibitors

The potency of various RNase H inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for several active-site inhibitors, including this compound.

| Inhibitor | IC50 (µM) | Target | Notes |

| This compound | 0.067 | HIV-1 RNase H | Shows antiviral activity but has poor cell permeability.[10] |

| MK1 (naphthyridinone) | 0.11 | HIV-1 RNase H | Also inhibits HIV-1 integrase.[7] |

| GSK5724 (pyrimidinol) | 0.003 | HIV-1 RNase H | Potent in vitro inhibitor with strong antiviral activity.[8] |

| YLC2-155 (HID-type) | 0.65 | HIV-1 RNase H | Interacts with the RNase H domain in two binding modes.[6] |

| ZW566 (HPD-type) | 0.011 | HIV-1 RNase H | Over 50-fold more potent than YLC2-155.[6] |

| β-thujaplicinol | Sub-µM | HIV-1 RNase H | A natural product that shows specificity for HIV RNase H over human and E. coli RNase H1.[4] |

Experimental Protocols

The characterization of HIV-1 RNase H inhibitors and their binding sites relies on a combination of biochemical assays and structural biology techniques.

RNase H Activity Assay

This biochemical assay is fundamental to determining the inhibitory potency (IC50) of a compound.

Principle: The assay measures the cleavage of a radiolabeled or fluorescently tagged RNA strand in an RNA/DNA hybrid substrate by the RNase H domain of HIV-1 RT. The reduction in cleavage in the presence of an inhibitor is quantified.

Detailed Protocol:

-

Reaction Mixture Preparation: Reactions are typically carried out in a buffer solution containing 50 mM Tris-HCl (pH 7.8), 80 mM KCl, 6 mM MgCl₂, 1 mM DTT, and 0.1 mM EGTA.[11]

-

Enzyme and Inhibitor Incubation: A known concentration of purified HIV-1 RT (e.g., 2.0 nM) is pre-incubated with varying concentrations of the test inhibitor for a defined period at 37°C.[11]

-

Substrate Addition: The reaction is initiated by the addition of an RNA/DNA hybrid duplex substrate (e.g., 13 nM).[11] One strand (RNA) is often labeled, for instance, with a 5'-biotin tag and the other (DNA) with a reporter molecule.

-

Reaction and Quenching: The reaction is allowed to proceed at 37°C for a specific time (e.g., 60 minutes) and then stopped by the addition of a chelating agent like EDTA, which sequesters the Mg²⁺ ions necessary for enzymatic activity.[11]

-

Detection and Quantification: The extent of RNA cleavage is determined. For example, cleavage can lead to the dissociation of a biotinylated DNA strand, which can then be captured and quantified using a detection system like streptavidin-coated plates and a labeled complementary oligonucleotide.[11] The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

X-ray Crystallography

This powerful technique provides high-resolution structural information on how an inhibitor binds to the RNase H active site.

Principle: By crystallizing the protein (either full-length RT or the isolated RNase H domain) in complex with the inhibitor and metal ions, the precise three-dimensional arrangement of atoms can be determined by X-ray diffraction.

Detailed Protocol:

-

Protein Expression and Purification: The HIV-1 RT enzyme or its RNase H domain is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Crystallization: The purified protein is mixed with the inhibitor and a suitable divalent cation (often Mn²⁺ is used as a substitute for Mg²⁺ to aid in crystallization and data collection). Crystallization conditions (e.g., precipitant concentration, pH, temperature) are screened to obtain well-ordered crystals.

-

Soaking or Co-crystallization: Inhibitors can be introduced by either soaking them into pre-formed protein crystals or by co-crystallizing the protein in the presence of the inhibitor.[5]

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, from which the atomic coordinates of the protein-inhibitor complex are determined and refined to produce a final structural model.[5] This model reveals the specific interactions between the inhibitor, the metal ions, and the amino acid residues of the active site.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to study the binding of inhibitors to the RNase H domain in solution, providing information on the binding site and conformational changes.

Principle: By isotopically labeling the protein (e.g., with ¹⁵N), changes in the chemical environment of specific amino acid residues upon inhibitor binding can be monitored through changes in the NMR spectrum.

Detailed Protocol:

-

Protein Expression and Labeling: The RNase H domain is expressed in media containing ¹⁵N-labeled ammonium chloride to produce a uniformly ¹⁵N-labeled protein.

-

NMR Sample Preparation: The purified labeled protein is prepared in a suitable buffer for NMR analysis.

-

HSQC Titration: A series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded as the inhibitor is titrated into the protein sample.[6]

-

Data Analysis: The chemical shift perturbations (changes in the positions of peaks in the spectrum) are mapped onto the structure of the RNase H domain. Residues exhibiting significant chemical shift changes are identified as being part of or near the inhibitor binding site.[12][6]

Visualizations

The following diagrams illustrate the key concepts discussed.

Caption: Workflow for an in vitro HIV-1 RNase H inhibition assay.

Caption: Schematic of an active-site inhibitor binding to RNase H.

References

- 1. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis of the Allosteric Inhibitor Interaction on the HIV-1 Reverse Transcriptase RNase H domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 RT-associated RNase H function inhibitors: Recent advances in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of the allosteric inhibitor interaction on the HIV-1 reverse transcriptase RNase H domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potency and Safety Profile of HIV-1 Inhibitor-45: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory and cytotoxic properties of HIV-1 inhibitor-45, a potent agent targeting a critical enzyme in the viral replication cycle. This document outlines the quantitative measures of its efficacy and safety, details the experimental methodologies for these assessments, and visualizes the underlying biological pathways and experimental procedures.

Core Efficacy and Toxicity Data

The inhibitory concentration (IC50) and cytotoxic concentration (CC50) are crucial metrics in the evaluation of antiviral compounds. The IC50 represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%, in this case, HIV-1 replication. The CC50 indicates the concentration at which the compound causes a 50% reduction in the viability of host cells. A high therapeutic index, the ratio of CC50 to IC50, is desirable, signifying that the compound is effective against the virus at concentrations well below those that are toxic to host cells.

The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Cell Line | Target |

| IC50 | 0.067 µM | - | HIV-1 RNase H |

| CC50 | 24.7 µM | MT-4 cells | Cellular Viability |

Mechanism of Action: Targeting HIV-1 RNase H

This compound exerts its antiviral activity by targeting the Ribonuclease H (RNase H) domain of the HIV-1 reverse transcriptase (RT) enzyme.[1] RNase H is essential for the replication of the HIV-1 virus. During reverse transcription, where the viral RNA is converted into DNA, RNase H degrades the RNA strand of the intermediate RNA:DNA hybrid. This degradation is a necessary step for the synthesis of the second DNA strand, ultimately leading to the double-stranded viral DNA that can be integrated into the host cell's genome. By inhibiting RNase H, this compound effectively halts this process, preventing the completion of viral DNA synthesis and subsequent replication.

Below is a diagram illustrating the role of RNase H in the HIV-1 life cycle and the point of inhibition by this compound.

Experimental Protocols

The determination of IC50 and CC50 values is fundamental to the preclinical assessment of antiviral candidates. The following protocols describe generalized yet detailed methodologies for these assays, commonly employing a colorimetric method such as the MTT assay to assess cell viability.

Protocol 1: Determination of 50% Inhibitory Concentration (IC50)

This protocol outlines the steps to determine the concentration of this compound that inhibits HIV-1 replication by 50% in a susceptible cell line.

-

Cell Culture and Plating:

-

Culture a suitable host cell line (e.g., MT-4 cells) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well microtiter plate at a predetermined density and incubate until they form a confluent monolayer.

-

-

Compound Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the stock solution to create a range of concentrations to be tested.

-

-

Viral Infection and Treatment:

-

Infect the plated cells with a known titer of HIV-1.

-

Immediately after infection, add the different concentrations of the diluted this compound to the respective wells. Include control wells with infected but untreated cells and uninfected cells.

-

-

Incubation:

-

Incubate the plate for a period that allows for multiple rounds of viral replication (typically 3-5 days) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Quantification of Viral Replication:

-

Assess the extent of viral replication. This can be done through various methods, such as:

-

p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

-

Reverse Transcriptase Activity Assay: Measures the activity of the viral reverse transcriptase enzyme.

-

Reporter Gene Assay: Uses a modified virus that expresses a reporter gene (e.g., luciferase) upon successful replication.

-

-

-

Data Analysis:

-

Plot the percentage of inhibition of viral replication against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50)

This protocol details the procedure to determine the concentration of this compound that reduces the viability of the host cells by 50%.

-

Cell Culture and Plating:

-

Follow the same procedure as for the IC50 assay to culture and plate the host cells (e.g., MT-4 cells) in a 96-well plate.

-

-

Compound Dilution:

-

Prepare a serial dilution of this compound as described for the IC50 assay.

-

-

Cell Treatment:

-

Add the different concentrations of the diluted inhibitor to the wells containing the cells. Include control wells with untreated cells.

-

-

Incubation:

-

Incubate the plate for the same duration as the IC50 assay (typically 3-5 days) under the same conditions.

-

-

Assessment of Cell Viability (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the CC50 value.

-

The following diagram illustrates the general workflow for determining IC50 and CC50 values.

References

Unveiling the Antiviral Potential of HIV-1 Inhibitor-45 (Compound IA-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral properties of HIV-1 inhibitor-45, also known as compound IA-6, a potent inhibitor of HIV-1 Ribonuclease H (RNase H). This document outlines the compound's quantitative antiviral data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and experimental workflows.

Core Antiviral and Pharmacokinetic Properties

This compound (compound IA-6) has demonstrated significant potential as an anti-HIV-1 agent by specifically targeting the viral RNase H enzyme. Its efficacy is characterized by a potent inhibitory concentration, though its cellular permeability presents a challenge for bioavailability.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for compound IA-6, derived from in vitro assays.

| Parameter | Value | Cell Line/System | Description |

| IC50 | 0.067 µM | Recombinant HIV-1 RNase H | The half maximal inhibitory concentration against the isolated enzyme, indicating high potency.[1] |

| CC50 | 24.7 µM | MT-4 cells | The half maximal cytotoxic concentration, suggesting low toxicity at effective antiviral concentrations.[1] |

| Papp | < 0.48 x 10⁻⁶ cm/s | Caco-2 cells | The apparent permeability coefficient, indicating poor cell membrane permeability.[1] |

Mechanism of Action: Targeting HIV-1 RNase H

Compound IA-6 exerts its antiviral effect by inhibiting the RNase H domain of the HIV-1 reverse transcriptase (RT). RNase H is crucial for the degradation of the viral RNA template within the RNA:DNA hybrid formed during reverse transcription, a critical step for the synthesis of double-stranded viral DNA that can be integrated into the host genome. The inhibitory action of many RNase H inhibitors involves the chelation of two essential magnesium ions (Mg²⁺) within the enzyme's active site. This disruption of the catalytic center prevents the hydrolysis of the RNA strand, thereby halting the reverse transcription process.

Caption: Inhibition of HIV-1 RNase H by Compound IA-6.

Experimental Protocols

The following sections detail the methodologies used to ascertain the antiviral and pharmacokinetic properties of this compound (compound IA-6).

HIV-1 RNase H Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RNase H.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0), a salt (e.g., 60 mM KCl), a reducing agent (e.g., 1 mM DTT), a divalent cation (e.g., 5 mM MgCl₂), and a fluorescently labeled RNA:DNA hybrid substrate.

-

Compound Incubation: Varying concentrations of compound IA-6 are pre-incubated with recombinant HIV-1 RNase H enzyme in the reaction mixture.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The cleavage of the RNA strand in the hybrid substrate by RNase H results in a change in fluorescence. This change is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the HIV-1 RNase H Inhibition Assay.

Cytotoxicity Assay (MTT Assay) in MT-4 Cells

This assay determines the concentration of a compound that is toxic to host cells, which is crucial for evaluating its therapeutic index.

Protocol:

-

Cell Seeding: MT-4 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of compound IA-6. A control group of untreated cells is also maintained.

-

Incubation: The plate is incubated for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Caption: Workflow for the Cytotoxicity (MTT) Assay.

Caco-2 Cell Permeability Assay

This assay assesses the ability of a compound to cross the intestinal epithelial barrier, providing an in vitro model for predicting oral bioavailability.

Protocol:

-

Cell Culture: Caco-2 cells are cultured on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Compound Application: A solution of compound IA-6 is added to the apical (donor) compartment. The basolateral (receiver) compartment contains a compound-free buffer.

-

Sampling: At various time points, samples are taken from the basolateral compartment.

-

Quantification: The concentration of compound IA-6 in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Conclusion

This compound (compound IA-6) is a highly potent inhibitor of the viral RNase H enzyme, a critical component of the HIV-1 replication machinery. While its in vitro efficacy is promising, its poor cellular permeability, likely due to its polyphenolic structure, is a significant hurdle for its development as an oral therapeutic. Further research and medicinal chemistry efforts could focus on structural modifications to improve its pharmacokinetic profile while retaining its potent anti-RNase H activity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of HIV drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for HIV-1 Inhibitor-45 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 inhibitor-45 is a potent and specific non-nucleoside inhibitor of the ribonuclease H (RNase H) activity of the HIV-1 reverse transcriptase (RT).[1][2] RNase H is an essential enzymatic function for the replication of HIV-1, responsible for the degradation of the viral RNA strand within the RNA:DNA hybrid intermediate formed during reverse transcription.[1][3] Inhibition of RNase H activity halts the completion of proviral DNA synthesis, thus preventing the establishment of infection in host cells.[1][3] This document provides detailed protocols for the use of this compound in cell culture, including cytotoxicity and antiviral activity assays.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 (50% Inhibitory Concentration) | 0.067 µM | MT-4 | [1] |

| CC50 (50% Cytotoxic Concentration) | 24.7 µM | MT-4 | [1] |

| Therapeutic Index (CC50/IC50) | ~368 | MT-4 | Calculated |

Mechanism of Action

This compound directly targets the RNase H active site of the viral reverse transcriptase. By binding to this site, the inhibitor blocks the enzymatic cleavage of the viral RNA template from the newly synthesized DNA strand. This leads to an accumulation of RNA:DNA hybrids and the inability of the virus to produce double-stranded DNA, a prerequisite for integration into the host genome and subsequent viral replication.

Experimental Protocols

Cell Culture and Maintenance of MT-4 Cells

MT-4 cells are a human T-cell line that is highly susceptible to HIV-1 infection and is a suitable model for in vitro antiviral assays.

Materials:

-

MT-4 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

L-glutamine (200 mM)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Incubator (37°C, 5% CO2)

Procedure:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture MT-4 cells in suspension in T-75 flasks.

-

Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

Split the culture every 2-3 days by centrifuging the cells, removing the old medium, and resuspending the cell pellet in fresh complete growth medium at the desired seeding density.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to MT-4 cells.

Materials:

-

MT-4 cells

-

This compound

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with cells only (untreated control) and wells with medium only (blank).

-

Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the inhibitor concentration.

Antiviral Activity Assay (p24 Antigen ELISA)

This protocol measures the ability of this compound to inhibit viral replication by quantifying the amount of p24 capsid protein in the cell culture supernatant.

Materials:

-

MT-4 cells

-

HIV-1 virus stock (e.g., HIV-1 IIIB)

-

This compound

-

96-well round-bottom plates

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in complete growth medium.

-

In a 96-well plate, mix 50 µL of the diluted inhibitor with 50 µL of a predetermined dilution of HIV-1 virus stock.

-

Add 100 µL of MT-4 cells (5 x 10^5 cells/mL) to each well.

-

Include wells with cells and virus only (virus control) and wells with cells only (cell control).

-

Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for p24 antigen quantification.

-

Perform the p24 Antigen ELISA according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the inhibitor concentration.

Conclusion

This compound is a valuable research tool for studying the role of RNase H in HIV-1 replication. The provided protocols offer a framework for evaluating its cytotoxic and antiviral properties in a cell culture setting. Due to its poor cell permeability, researchers should consider this limitation when designing experiments and may need to explore formulation strategies to enhance its cellular uptake for in vivo studies.

References

Application Notes and Protocols for HIV-1 Inhibitor-45

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 inhibitor-45 is a potent and specific non-nucleoside inhibitor of the HIV-1 Ribonuclease H (RNase H) function of the reverse transcriptase enzyme.[1][2] RNase H is essential for the replication of the HIV-1 genome, making it a critical target for antiretroviral drug development. These application notes provide detailed protocols for the preparation of this compound solutions and their use in common enzymatic and cell-based assays to evaluate its efficacy and cytotoxicity.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄N₄O₈S | |

| Molecular Weight | 516.52 g/mol | |

| CAS Number | 2677762-43-3 | |

| Appearance | Solid powder | |

| Solubility | 100 mg/mL in DMSO | |

| Storage (Solid) | Store at -20°C to -80°C. Protect from light and moisture. | |

| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in relevant assays.

| Parameter | Value | Cell Line | Assay Type |

| IC₅₀ (50% Inhibitory Concentration) | 0.067 µM | - | HIV-1 RNase H Enzymatic Assay |

| CC₅₀ (50% Cytotoxic Concentration) | 24.7 µM | MT-4 | Cell-based Cytotoxicity Assay |

| Therapeutic Index (CC₅₀/IC₅₀) | ~368 | - | - |

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent serial dilutions to create working solutions for various assays.

Materials:

-

This compound solid powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile, nuclease-free pipette tips

Protocol:

-

Stock Solution Preparation (10 mM): a. Allow the vial of this compound solid powder to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 516.52 g/mol ), add 193.6 µL of DMSO. c. Add the calculated volume of DMSO to the vial. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.

-

Working Solution Preparation (Serial Dilutions): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100. c. It is recommended to prepare a fresh set of serial dilutions for each experiment.

Caption: Workflow for the preparation of this compound stock and working solutions.

HIV-1 RNase H Enzymatic Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against the RNase H activity of purified HIV-1 reverse transcriptase.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase (RT)

-

RNase H substrate (e.g., a fluorescently labeled RNA/DNA hybrid)

-

RNase H assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

This compound working solutions

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of this compound in the RNase H assay buffer. A typical starting concentration range would be from 1 nM to 10 µM.

-

In a 96-well plate, add the HIV-1 RT enzyme to each well, except for the no-enzyme control wells.

-

Add the this compound working solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the RNase H substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based HIV-1 Replication Assay

This protocol describes a method to evaluate the antiviral activity of this compound in a cell-based assay using a reporter virus.

Materials:

-

Target cells susceptible to HIV-1 infection (e.g., MT-4, TZM-bl)

-

HIV-1 reporter virus (e.g., expressing luciferase or GFP)

-

Complete cell culture medium

-

This compound working solutions

-

96-well clear-bottom white or black microplates

-

Reagent for quantifying the reporter signal (e.g., luciferase substrate)

-

Luminometer or fluorescence plate reader

Protocol:

-

Seed the target cells in a 96-well plate at an appropriate density and incubate overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should be well below the CC₅₀ value (e.g., 0.01 µM to 10 µM).

-

Add the diluted inhibitor to the cells.

-

Infect the cells with the HIV-1 reporter virus at a predetermined multiplicity of infection (MOI).

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Measure the reporter gene expression according to the manufacturer's instructions for the specific reporter system.

-

Calculate the percentage of viral replication inhibition for each inhibitor concentration relative to the virus control (no inhibitor).

-

Determine the EC₅₀ (50% effective concentration) from the dose-response curve.

Cytotoxicity Assay

This protocol is essential to determine the concentration at which this compound becomes toxic to the host cells, allowing for the calculation of the therapeutic index.

Materials:

-

The same cell line used in the antiviral assay (e.g., MT-4)

-

Complete cell culture medium

-

This compound working solutions

-

Reagent for assessing cell viability (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well clear microplates

-

Spectrophotometer or luminometer

Protocol:

-

Seed the cells in a 96-well plate at the same density as in the antiviral assay.

-

Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should span the expected cytotoxic range (e.g., 1 µM to 100 µM).

-

Add the diluted inhibitor to the cells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color or signal development.

-